molecular formula C12H17N B11917567 (R)-8-Ethyl-1,2,3,4-tetrahydronaphthalen-2-amine

(R)-8-Ethyl-1,2,3,4-tetrahydronaphthalen-2-amine

Katalognummer: B11917567
Molekulargewicht: 175.27 g/mol
InChI-Schlüssel: NTIDKNQNXPMBJU-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-8-Ethyl-1,2,3,4-tetrahydronaphthalen-2-amine is an organic compound that belongs to the class of tetrahydronaphthalenes This compound is characterized by the presence of an ethyl group at the 8th position and an amine group at the 2nd position of the tetrahydronaphthalene ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-8-Ethyl-1,2,3,4-tetrahydronaphthalen-2-amine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding naphthalene derivative. For example, the reduction of 8-ethyl-2-nitronaphthalene using hydrogen gas in the presence of a palladium catalyst can yield ®-8-Ethyl-1,2,3,4-tetrahydronaphthalen-2-amine. The reaction is typically carried out under mild conditions, with the temperature maintained at around 25-30°C and the pressure at 1-2 atm.

Industrial Production Methods

In an industrial setting, the production of ®-8-Ethyl-1,2,3,4-tetrahydronaphthalen-2-amine may involve more scalable and cost-effective methods. One such method is the catalytic hydrogenation of 8-ethyl-2-nitronaphthalene using a continuous flow reactor. This approach allows for better control over reaction parameters and higher yields. The use of a nickel-based catalyst can also be considered for large-scale production due to its cost-effectiveness and availability.

Analyse Chemischer Reaktionen

Types of Reactions

®-8-Ethyl-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding naphthalene derivative.

    Reduction: Reduction reactions can further hydrogenate the compound to form more saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). These reactions are typically carried out in acidic or basic media.

    Reduction: Hydrogen gas (H₂) in the presence of palladium (Pd) or nickel (Ni) catalysts is commonly used for reduction reactions.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides, with the reactions carried out in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: The major product is 8-ethyl-2-naphthylamine.

    Reduction: The major product is a more saturated tetrahydronaphthalene derivative.

    Substitution: The major products are various substituted tetrahydronaphthalenes, depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

®-8-Ethyl-1,2,3,4-tetrahydronaphthalen-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ®-8-Ethyl-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and leading to various biochemical effects. The exact pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    8-Ethyl-1,2,3,4-tetrahydronaphthalen-2-amine: The racemic mixture of the compound.

    8-Ethyl-1,2,3,4-tetrahydronaphthalen-2-ol: A similar compound with a hydroxyl group instead of an amine group.

    8-Ethyl-1,2,3,4-tetrahydronaphthalen-2-carboxylic acid: A similar compound with a carboxylic acid group.

Uniqueness

®-8-Ethyl-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to its specific stereochemistry and the presence of an ethyl group at the 8th position. This configuration can lead to distinct chemical and biological properties compared to its racemic mixture or other similar compounds. The presence of the amine group also allows for a wide range of chemical modifications, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C12H17N

Molekulargewicht

175.27 g/mol

IUPAC-Name

(2R)-8-ethyl-1,2,3,4-tetrahydronaphthalen-2-amine

InChI

InChI=1S/C12H17N/c1-2-9-4-3-5-10-6-7-11(13)8-12(9)10/h3-5,11H,2,6-8,13H2,1H3/t11-/m1/s1

InChI-Schlüssel

NTIDKNQNXPMBJU-LLVKDONJSA-N

Isomerische SMILES

CCC1=CC=CC2=C1C[C@@H](CC2)N

Kanonische SMILES

CCC1=CC=CC2=C1CC(CC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.